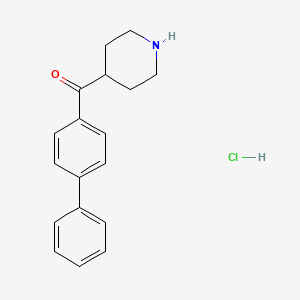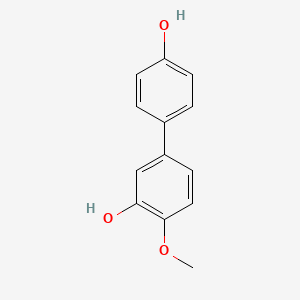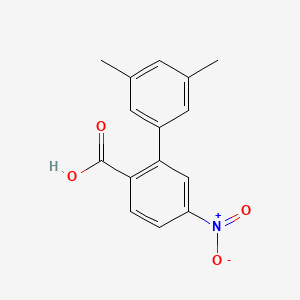
5-Fluoro-2,3,4-trichlorobenzotrichloride
概要
説明
5-Fluoro-2,3,4-trichlorobenzotrichloride: is an organic compound characterized by the presence of fluorine and chlorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2,3,4-trichlorobenzotrichloride typically involves multiple steps, including chlorination and fluorination. One common method starts with the chlorination of a suitable benzene derivative, followed by fluorination. The process may involve the use of catalysts such as ferric chloride anhydrous to enhance reaction efficiency and control the reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous-flow reactors to ensure better control over reaction conditions and minimize the formation of byproducts .
化学反応の分析
Types of Reactions: 5-Fluoro-2,3,4-trichlorobenzotrichloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields less chlorinated or fluorinated derivatives.
科学的研究の応用
Chemistry: 5-Fluoro-2,3,4-trichlorobenzotrichloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology and Medicine: In biological and medical research, the compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its fluorine and chlorine atoms can enhance the biological activity and stability of drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism by which 5-Fluoro-2,3,4-trichlorobenzotrichloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The presence of fluorine and chlorine atoms can influence the reactivity and selectivity of the compound in various chemical processes.
類似化合物との比較
- 5-Fluoro-2,3,4-trichlorobenzotrifluoride
- 5-Fluoro-2,3,4-trichlorobenzoyl chloride
- 5-Fluoro-2,3,4-trichlorobenzonitrile
Uniqueness: 5-Fluoro-2,3,4-trichlorobenzotrichloride is unique due to its specific arrangement of fluorine and chlorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of reaction selectivity and product yield in certain chemical processes .
特性
IUPAC Name |
2,3,4-trichloro-1-fluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl6F/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBDCFTQRGSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl6F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)




![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)




